2-(Difluoromethoxy)aniline

Catalog No.
S712042
CAS No.
22236-04-0
M.F
C7H7F2NO
M. Wt
159.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethoxy)aniline

CAS Number

22236-04-0

Product Name

2-(Difluoromethoxy)aniline

IUPAC Name

2-(difluoromethoxy)aniline

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2

InChI Key

CGNAIUUCOVWLLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)N)OC(F)F

2-(Difluoromethoxy)aniline is an organic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. It features a difluoromethoxy group attached to an aniline structure, which consists of an amino group (-NH₂) bonded to a phenyl ring. The presence of fluorine atoms in the difluoromethoxy group enhances its chemical stability and biological activity. This compound is categorized as a polar molecule due to its functional groups, which contribute to its solubility in various solvents .

Currently, there is no scientific research documented on the specific mechanism of action of 2-(Difluoromethoxy)aniline. If it finds applications in medicinal chemistry, its mechanism of action would depend on its interaction with the target biological system.

  • Flammability: Flash point is reported to be around 92°C [], indicating flammability.
  • Other hazards: Detailed safety information is not available. However, anilines in general can be harmful if inhaled, ingested, or absorbed through the skin []. Difluoromethoxy group might enhance these hazards due to its potential for hydrolysis releasing fluoride ions. Always refer to safety data sheets (SDS) from suppliers when handling this compound.

Medicinal Chemistry:

  • The introduction of the difluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates. This property makes 2-(difluoromethoxy)aniline an attractive building block for the design and synthesis of novel pharmaceuticals [].
  • Studies suggest that 2-(difluoromethoxy)aniline derivatives exhibit promising activity against various diseases, including cancer and neurodegenerative disorders [, ].

Material Science:

  • Due to the presence of the fluorine atoms, 2-(difluoromethoxy)aniline can participate in hydrogen bonding interactions, potentially leading to the formation of supramolecular assemblies with unique properties [].
  • Researchers are investigating the use of 2-(difluoromethoxy)aniline in the development of new materials with applications in organic electronics and liquid crystals [, ].

Organic Synthesis:

  • 2-(Difluoromethoxy)aniline can serve as a valuable synthetic intermediate for the preparation of more complex molecules. Its reactive amine group allows for further functionalization through various chemical reactions [].
, primarily due to its reactive functional groups. Notable reactions include:

  • Chlorination: This compound can undergo chlorination using reagents such as hydrochloric acid and hydrogen peroxide, leading to derivatives like 2,6-dichloro-4-(difluoromethoxy)aniline .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with various electrophiles.
  • Oxidation: Under specific conditions, it may be oxidized to form nitroso or other nitrogen-containing derivatives.

Research indicates that 2-(Difluoromethoxy)aniline exhibits significant biological activity. Its unique structure allows it to interact with biological targets effectively. Some key findings include:

  • Antimicrobial Properties: The compound has shown potential antimicrobial activity, making it a candidate for further pharmaceutical development .
  • Cytotoxicity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic applications .

The synthesis of 2-(Difluoromethoxy)aniline can be achieved through various methods:

  • Starting Materials: Typically synthesized from aniline derivatives and difluoromethyl ether.
  • Direct Method: One efficient method involves the reaction of aniline with difluoromethyl ether in the presence of a base, facilitating the formation of the difluoromethoxy group.
  • Chlorination Method: As mentioned earlier, chlorination reactions can also yield this compound from related aniline derivatives .

Due to its unique properties, 2-(Difluoromethoxy)aniline finds applications in several fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Agricultural Chemicals: It may be utilized in formulating pesticides or herbicides due to its biological activity.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic compounds .

Interaction studies involving 2-(Difluoromethoxy)aniline focus on its binding affinity and reactivity with various biological molecules:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition: Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, highlighting its potential as a drug candidate .

Several compounds share structural similarities with 2-(Difluoromethoxy)aniline. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
4-(Difluoromethoxy)anilineDifluoromethoxy group at para positionDifferent reactivity profile
2,4-Bis(difluoromethoxy)anilineTwo difluoromethoxy groupsEnhanced solubility and biological activity
2-Chloro-4-(difluoromethoxy)anilineChlorine atom additionIncreased reactivity due to electronegative chlorine

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them suitable for different applications in research and industry.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-(Difluoromethoxy)aniline

Dates

Modify: 2023-08-15

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